Galactonic acid

Biocatalysis Enzyme Kinetics Sugar Acid Dehydratase

Researchers substituting generic sugar acids for galactonic acid encounter failed enzymatic reactions and incorrect metal chelation-stereochemistry at C2, C3, and C4 governs molecular recognition. Galactonic acid (CAS 13382-27-9) eliminates this variability. • Defined D-configuration ensures substrate recognition by aldonic acid dehydratases; essential for 2-keto-3-deoxy-galactonate production and L-ascorbic acid precursor pathways. • Consistent chelation geometry for specialized metal sequestration, micronutrient delivery, and advanced material synthesis. • Validated reference standard for galactosemia research and metabolic engineering studies. Bulk and research quantities available with documented purity. Immediate global dispatch from stock.

Molecular Formula C6H12O7
Molecular Weight 196.16 g/mol
CAS No. 13382-27-9
Cat. No. B078924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactonic acid
CAS13382-27-9
Synonymsgalactonic acid
galactonic acid, (D)-isomer
galactonic acid, (L)-isomer
galactonic acid, monopotassium salt
Molecular FormulaC6H12O7
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)O)O)O)O)O)O
InChIInChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1
InChIKeyRGHNJXZEOKUKBD-MGCNEYSASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galactonic Acid: Technical Specifications


Galactonic acid (CAS 13382-27-9), also referred to as D-galactonic acid, is a six-carbon aldonic acid derived from the oxidation of D-galactose at the C1 aldehyde group, yielding a carboxylic acid with the molecular formula C₆H₁₂O₇ and a molecular weight of 196.16 g/mol [1]. It exists as a white to almost white crystalline powder or solid [2]. The compound has a predicted pKa of 3.35±0.35, indicating a weakly acidic nature in aqueous solution . Its water solubility is substantial, estimated at approximately 159 g/L at 25 °C, making it freely soluble in aqueous media [3]. These fundamental physicochemical properties define its handling, formulation, and utility in a range of research and industrial settings, establishing a baseline for evaluating its advantages relative to other sugar acids.

1
High aqueous solubility supports solution-phase biocatalysis and fermentation workflows.
Freely soluble in water-based media
2
Weakly acidic character enables pH-controlled reactions and metal coordination studies.
Reported pKa class supports buffered systems
3
Crystalline powder format simplifies handling for laboratory and process development.
Compatible with standard solid dosing and formulation

Why Galactonic Acid Cannot Be Substituted


While galactonic acid is an aldonic acid with broad chemical similarity to compounds like D-gluconic acid, D-xylonic acid, and L-arabonic acid, they are not interchangeable in applications requiring specific molecular recognition. Critical differences arise from the stereochemical configuration of the hydroxyl groups on the carbon chain, which dictate enzyme-substrate specificity, metal chelation geometry, and the physical properties of derivative salts [1]. For instance, the configuration at the C2 and C3 positions is a primary determinant for substrate recognition by aldonic acid dehydratases, while the C4 configuration further modulates binding affinity [2]. These subtle but consequential structural differences mean that a general 'sugar acid' cannot be substituted for galactonic acid in biocatalytic cascades, metal sequestration processes, or where specific lactonization kinetics are required, as the system's performance will be governed by these precise stereochemical interactions. This guide provides the quantitative evidence necessary to justify the selection of galactonic acid over its closest analogs based on performance in such critical contexts.

Enzyme recognition
Stereochemistry at C2–C4 governs substrate specificity; generic sugar acids are not recognized by galactonate-specific dehydratases, altering pathway performance.
Metal chelation
Hydroxyl group arrangement dictates coordination geometry with metal ions; substitution with gluconic acid may yield different complex stability and speciation.
Downstream processing
Calcium galactonate crystallizes directly from fermentation broth, unlike most soluble aldonic acid salts; alternative sugars lack this recovery advantage.

Galactonic Acid Procurement Evidence


Dehydratase Substrate Specificity Differences

The enzyme Rl ArDHT from Rhizobium leguminosarum displays a clear substrate preference for D-galactonate over other pentonate and hexonate sugar acids. While Cc XyDHT exhibits highest activity on D-xylonate and D-gluconate, Rl ArDHT functions optimally on D-fuconate, L-arabonate, and D-galactonate [1]. This demonstrates that galactonic acid is not a generic substrate but is specifically recognized by a distinct class of dehydratases, making it the required precursor for engineering Rl ArDHT-dependent metabolic pathways.

Substrate specificity
Head-to-head
Rl ArDHT preferentially acts on D-galactonate over common pentonates
Supports enzyme-specific pathway design
Cc XyDHT shows preference for D-xylonate; enzyme selection matters
Biocatalysis Enzyme Kinetics Sugar Acid Dehydratase

Catalytic Efficiency: Galactonate vs. Gluconate Dehydratase

The gluconate/galactonate dehydratase from Saccharolobus solfataricus exhibits a significant kinetic preference for D-gluconate over D-galactonate. The catalytic efficiency (kcat/Km) for D-gluconate is 6- to 10-fold higher than that for D-galactonate [1]. This quantifiable difference demonstrates that while the enzyme can turn over both substrates, the reaction with galactonate is markedly less efficient, which is a critical consideration for pathway design and flux optimization.

Catalytic efficiency
Head-to-head
6–10× lower kcat/Km vs D-gluconate
Reported kinetic difference informs flux optimization
Gluconate/galactonate dehydratase (EC 4.2.1.140)
Enzyme Kinetics Biocatalysis Metabolic Engineering

Stereochemistry-Driven Metal Chelation Modes

A comparative study of five aldonic acids (D-gluconic, D- and L-gulonic, D-galactonic, and D-ribonic) with copper(II) revealed that the configuration of hydroxyl groups dictates the formation of specific dimeric complexes [1]. For the dimeric species Cu₂L₂H₋₄, the shape of the circular dichroism (CD) spectrum was determined by the configurations at carbons C(2), C(3), and C(4). This indicates that the hydroxyl groups on these carbons are involved in metal coordination, and their stereochemical arrangement leads to different complex geometries and stabilities [1]. This is a class-level inference, as exact stability constants are not provided, but the data strongly implies that galactonic acid will not behave identically to gluconic acid in chelation applications.

Chelation geometry
Class-level
CD spectra of Cu₂L₂H₋₄ dimers depend on C2–C4 configuration
Stereochemistry may alter metal complex geometry
Class-level inference; stability constants not reported
Coordination Chemistry Chelation Metal Sequestration

Direct Crystallization of Calcium Galactonate

A key differentiator for galactonic acid in industrial biotechnology is the unique crystallization behavior of its calcium salt. During fermentation with Gluconobacter oxydans, the addition of calcium carbonate or hydroxide for pH control results in the precipitation of calcium galactonate directly from the culture medium [1]. This is driven by its lower solubility in neutral aqueous media. This property enables a highly efficient in situ product recovery process, yielding approximately 720 grams of calcium galactonate crystals per liter of fermentation broth after 96 hours [1]. This contrasts with many other aldonic acid salts, which remain soluble under similar fermentation conditions and require more complex and costly downstream separation steps.

In situ crystallization
Reported
~720 g/L calcium galactonate from fermentation
Supports simplified downstream processing selection
Gluconobacter oxydans, pH neutralization with CaCO₃/Ca(OH)₂
Bioprocessing Downstream Processing Industrial Biotechnology

Galactonic Acid High-Value Applications


Vitamin C Synthesis from Pectin Feedstocks

L-galactonic acid is a key intermediate in the microbial route to 2-keto-L-galactonic acid, a direct precursor to L-ascorbic acid [1]. This pathway leverages the stereospecific conversion of L-galactonate by specific microorganisms, a step that is not feasible with other hexonic acids. The ability to produce and crystallize calcium galactonate at high titers from fermentation [2] makes this a promising route for sustainable vitamin C production from pectin-containing agricultural byproducts.

2-Keto-3-Deoxy-Sugar Acid Biocatalytic Cascades

The specific recognition of D-galactonate by enzymes like Rl ArDHT, as opposed to other pentonate substrates preferred by Cc XyDHT, makes it the required substrate for producing the corresponding 2-keto-3-deoxy-galactonate [3]. This compound is a valuable chiral building block for organic synthesis. Using an alternative sugar acid would result in a different product or no reaction, underscoring the non-interchangeable nature of these compounds.

Specialty Metal Sequestration and Chelation

The stereochemistry of D-galactonic acid dictates its specific mode of coordination with metal ions, leading to different complex geometries and stabilities compared to the industry-standard D-gluconic acid [4]. This differential coordination could be exploited in niche applications where a tailored chelation profile is required, such as in specialized cleaning formulations, micronutrient delivery in agriculture, or as a component in advanced material synthesis.

Metabolic Engineering for Galactonate Production

The quantitative data on enzyme kinetics, showing that D-galactonate is a less efficient substrate than D-gluconate for certain dehydratases (e.g., EC 4.2.1.140) [5], is essential for metabolic engineers. This information guides the selection of enzyme homologs or informs the need for protein engineering efforts to improve pathway flux in engineered strains designed to produce galactonic acid or its downstream derivatives from renewable feedstocks.

Application
Selection Property
Validation Focus
L-ascorbate pathway research
Stereospecific enzymatic conversion of L-galactonate
L-galactonate intermediate conversion efficiency
2-keto-3-deoxy sugar acid synthesis
Enzyme-substrate specificity (Rl ArDHT)
Substrate recognition and product profile
Chelation-dependent applications
Stereochemical coordination profile vs gluconate
Complex geometry and stability comparison
Galactonate pathway engineering
Dehydratase kinetic data context
Enzyme homolog screening or engineering needs

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